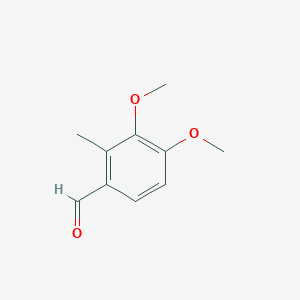

2-甲基香草醛

描述

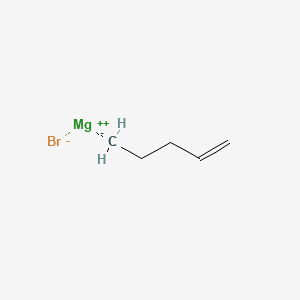

2-Methylveratraldehyde is a chiral compound that can be used as a reagent in organic synthesis1. It has been shown to be a potentiator of the antimicrobial activity of grignard reagents and carbonation, which are chemical reactions that form new carbon-carbon bonds1.

Synthesis Analysis

2-Methylveratraldehyde can be synthesized using several different methods, including the Pechmann condensation, the Knoevenagel condensation, and the Horner-Wadsworth-Emmons reaction2. The Pechmann condensation is the most commonly used method for the synthesis of 2-Methylveratraldehyde2.

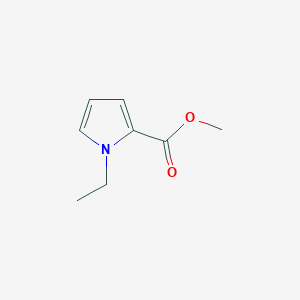

Molecular Structure Analysis

2-Methylveratraldehyde contains a total of 25 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic)3.

Chemical Reactions Analysis

2-Methylveratraldehyde has been shown to be a potentiator of the antimicrobial activity of grignard reagents and carbonation, which are chemical reactions that form new carbon-carbon bonds1.

Physical And Chemical Properties Analysis

2-Methylveratraldehyde has a molecular formula of C10H12O3 and a molecular weight of 180.2 g/mol. It has a boiling point of 257°C, a melting point of 16°C, and a vapor pressure of 5.5 mmHg at 20°C. It is insoluble in water but soluble in organic solvents, such as ethanol and benzene2.科学研究应用

食品中的风味化合物

2-甲基香草醛与其他支链醛类一起,作为各种发酵和非发酵食品中的风味化合物发挥着至关重要的作用。这些醛类由氨基酸产生和降解已得到充分记录,其形成受代谢转化、微生物组成和食品本身成分的影响。了解这些风味化合物的生成途径是控制其形成以在食品中达到所需水平的关键 (Smit、Engels 和 Smit,2009 年)。

天然产物提取中的可持续溶剂

2-甲基香草醛,特别是以 2-甲基氧杂环己烷 (2-MeOx) 的形式,被强调为提取天然产物和食品成分的生物基溶剂。该化合物不仅在溶剂能力和提取效率方面有效,而且还表现出详细的毒理学特征和最小的环境影响。它作为己烷等传统石油基溶剂的替代品,可持续地提取亲脂性天然产物,并具有考虑技术、经济和安全影响的成功工业应用 (Rapinel 等人,2020 年)。

安全和危害

The safety data sheet for 2-Methylveratraldehyde indicates that it is classified as a flammable liquid (Category 3), acute toxicity (Inhalation, Category 3), serious eye damage (Category 1), skin sensitization (Category 1), short-term (acute) aquatic hazard (Category 3), and long-term (chronic) aquatic hazard (Category 3)4.

未来方向

The future directions of 2-Methylveratraldehyde research are not explicitly mentioned in the search results. However, given its use in various industries and its potential as a reagent in organic synthesis, future research could explore its potential applications in other areas2.

Please note that this information is based on the available resources and may not be fully comprehensive. For a more detailed analysis, please refer to the relevant scientific literature and resources15324.

属性

IUPAC Name |

3,4-dimethoxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPDVKKZRJAMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468978 | |

| Record name | 2-METHYLVERATRALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylveratraldehyde | |

CAS RN |

51234-09-4 | |

| Record name | 2-METHYLVERATRALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

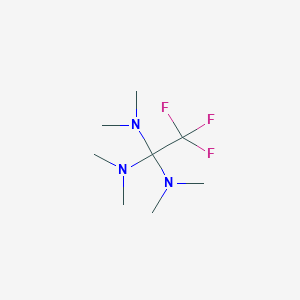

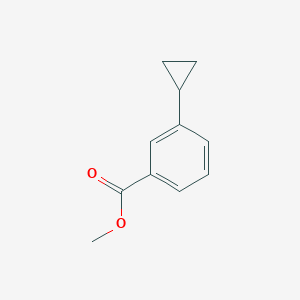

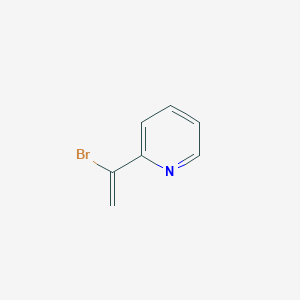

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Pyrazol-3-one,2,4-dihydro-5-methyl-2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]-](/img/structure/B1611408.png)

![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)